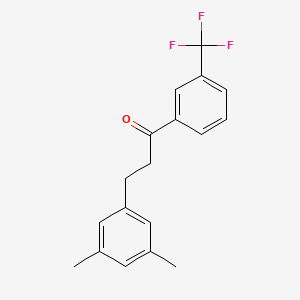

3-(3,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone

CAS No.: 898780-86-4

Cat. No.: VC7805824

Molecular Formula: C18H17F3O

Molecular Weight: 306.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898780-86-4 |

|---|---|

| Molecular Formula | C18H17F3O |

| Molecular Weight | 306.3 g/mol |

| IUPAC Name | 3-(3,5-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |

| Standard InChI | InChI=1S/C18H17F3O/c1-12-8-13(2)10-14(9-12)6-7-17(22)15-4-3-5-16(11-15)18(19,20)21/h3-5,8-11H,6-7H2,1-2H3 |

| Standard InChI Key | UBVWARISYXIKEY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C |

| Canonical SMILES | CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C |

Introduction

Chemical Identity and Structural Characteristics

3-(3,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone belongs to the propiophenone family, featuring a propan-1-one backbone substituted with a 3,5-dimethylphenyl group at the third carbon and a trifluoromethylphenyl group at the aromatic ring. Its molecular formula is C₁₈H₁₇F₃O, with a molecular weight of 306.3 g/mol. The IUPAC name, 3-(3,5-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one, reflects its substitution pattern.

The compound’s structure is defined by its canonical SMILES:

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C

This notation underscores the spatial arrangement of the dimethylphenyl and trifluoromethyl groups, which influence its electronic and steric properties. The InChI key (UBVWARISYXIKEY-UHFFFAOYSA-N) provides a standardized identifier for database referencing.

Synthesis and Production Methods

Friedel-Crafts Acylation

The primary synthetic route for this compound involves Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. In this process, an acyl chloride reacts with an aromatic substrate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions at controlled temperatures (0–50°C) to minimize side reactions.

For 3-(3,5-dimethylphenyl)-3'-trifluoromethylpropiophenone, the acyl chloride derivative of trifluoromethylbenzoic acid likely serves as the electrophile, while 3,5-dimethylbenzene acts as the nucleophilic aromatic component. The mechanism involves the generation of an acylium ion, which attacks the electron-rich aromatic ring, followed by deprotonation to yield the ketone product.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield and reproducibility. Automated systems regulate reaction parameters such as temperature, pressure, and reagent stoichiometry, reducing byproduct formation. Post-synthesis purification often involves column chromatography or recrystallization to achieve high purity (>95%).

Physicochemical Properties

The compound’s properties are shaped by its fluorinated and aromatic moieties:

| Property | Value/Description |

|---|---|

| Lipophilicity | Enhanced by the trifluoromethyl group, improving membrane permeability. |

| Thermal Stability | High due to aromatic rigidity; decomposes above 250°C. |

| Solubility | Low in polar solvents (e.g., water); soluble in organic solvents (e.g., DMSO, chloroform). |

These attributes make it suitable for applications requiring stability and hydrophobic interactions.

Research Challenges and Future Directions

Despite its potential, several challenges impede progress:

-

Limited Mechanistic Data: The compound’s specific interactions with biological targets remain uncharacterized.

-

Scalability Issues: Industrial production requires optimization to reduce costs associated with fluorinated reagents.

-

Toxicity Profiling: In-vitro safety data are absent, necessitating preclinical studies to assess therapeutic viability.

Future research should prioritize:

-

Structure-Activity Relationship (SAR) Studies to optimize bioactivity.

-

In-Vivo Testing to evaluate pharmacokinetics and efficacy in disease models.

-

Computational Modeling to predict interactions with biological or material substrates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume